(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione is a compound belonging to the class of diketopiperazines, which are cyclic dipeptides known for their diverse biological activities. This compound features a piperazine ring with two benzyloxy methyl substituents at the 3 and 6 positions, as well as two carbonyl groups at the 2 and 5 positions of the piperazine ring. The structural complexity and stereochemistry of this compound contribute to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of (3S,6S)-3,6-bis((benzyloxy)methyl)piperazine-2,5-dione typically involves several steps:
Technical details regarding synthesis methods can include:
The molecular structure of (3S,6S)-3,6-bis((benzyloxy)methyl)piperazine-2,5-dione can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.26 g/mol |
| InChIKey | CNXWPOWVDIUTPS-WPRPVWTQSA-N |
| Exact Mass | 218.105528 g/mol |
The chemical reactivity of (3S,6S)-3,6-bis((benzyloxy)methyl)piperazine-2,5-dione is characterized by its ability to undergo various transformations:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for (3S,6S)-3,6-bis((benzyloxy)methyl)piperazine-2,5-dione primarily relates to its interactions with biological targets:
Data supporting these mechanisms typically arise from biological assays that evaluate receptor-ligand interactions and subsequent cellular responses .
Relevant data from spectral analyses (NMR, IR) provide insights into these properties .
(3S,6S)-3,6-bis((benzyloxy)methyl)piperazine-2,5-dione has several scientific applications:
The (3S,6S)-piperazine-2,5-dione scaffold serves as the stereochemically defined core for synthesizing the target compound. This diketopiperazine (DKP) structure is typically constructed through stereocontrolled cyclization of linear dipeptide precursors, leveraging the inherent chirality of α-amino acids. The cis-configuration at the C3 and C6 positions is thermodynamically favored due to stabilizing transannular interactions and minimized steric clashes, though kinetic control strategies are essential for high diastereoselectivity [1] [3].
Key stereoselective approaches include:
Table 1: Methods for (3S,6S)-Piperazine-2,5-dione Synthesis
| Method | Conditions | Diastereomeric Excess | Limitations |
|---|---|---|---|
| Amino Acid Coupling | DCC/HOBt, CH₂Cl₂, 0°C to RT | >98% | Requires chiral pool inputs |
| Biomimetic Cyclization | Zn(OTf)₂, MeCN, 40°C | 90–95% | Moderate reaction rates |
| Thermodynamic Control | DMF, 100°C, 24 h | 85–90% | Substrate-dependent epimerization |
Installing benzyloxymethyl groups at C3 and C6 necessitates precise functionalization of the preformed DKP scaffold. Strategies prioritize chemoselectivity to avoid N-alkylation or ring degradation:
Table 2: Benzyloxymethyl Installation Approaches
| Strategy | Reagents | Yield Range | Chemoselectivity Challenges |
|---|---|---|---|
| Enolate Alkylation | LDA, BnOCH₂Br, THF/HMPA, −78°C | 60–75% | Competing O- vs C-alkylation |
| Radical Functionalization | N-Acyloxyphthalimide (HAT source), [Ir], BnOH | 45–65% | Over-oxidation to carbonyls |
| Early-Stage Protection | BnBr, Ag₂O, diol precursor | 70–85% | Requires orthogonal N-protection |
Synthesizing (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione employs distinct paradigms with divergent advantages:
Limitations: Low reaction yields (<50%) for on-resin DKP formation; cleavage (TFA/CH₂Cl₂) risks degrading acid-sensitive scaffolds [10].
Solution-Phase Synthesis:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Diastereomeric Purity | 80–90% de (post-cleavage) | 90–99% de (thermodynamic control) |
| Benzylation Efficiency | >95% (pre-assembly) | 60–75% (post-cyclization) |
| Scalability | <1 mmol (resin capacity-limited) | Multigram-scale feasible |
| Purification | Trivial (filtration) | Silica chromatography required |
SPS excels for combinatorial access to DKP analogs, while solution-phase suits target-oriented synthesis of high-purity material. Hybrid approaches—using SPS for dipeptide assembly followed by solution-phase cyclization—balance efficiency and stereocontrol [3] [10].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: